

Application Note: ^1H and ^{13}C NMR Assignments for Ethyl 2-Methylpentanoate

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Compound of Interest

Compound Name: 2-Methylpentanoate

Cat. No.: B1260403

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Abstract

This application note provides a detailed protocol and data interpretation for the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) analysis of ethyl **2-methylpentanoate**. The assignments of proton and carbon signals are presented, supported by tabulated chemical shifts, multiplicities, and coupling constants. Standardized experimental procedures for sample preparation and spectral acquisition are also described. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, analytical chemistry, and drug development who utilize NMR spectroscopy for structural elucidation and quality control.

Introduction

Ethyl **2-methylpentanoate** ($\text{C}_8\text{H}_{16}\text{O}_2$) is an aliphatic ester commonly used as a fragrance and flavoring agent. Its structural characterization is crucial for quality assessment and for understanding its chemical properties. NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of organic compounds. This note outlines the complete assignment of the ^1H and ^{13}C NMR spectra of ethyl **2-methylpentanoate**.

Data Presentation

The ^1H and ^{13}C NMR spectral data for ethyl **2-methylpentanoate**, acquired in deuterated chloroform (CDCl_3), are summarized in the tables below. The numbering convention used for

the assignments is illustrated in the molecular structure diagram.

Molecular Structure and Atom Numbering

Caption: Molecular structure of ethyl **2-methylpentanoate** with atom numbering for NMR assignments.

Table 1: ^1H NMR Data for Ethyl **2-methylpentanoate** in CDCl_3

Atom Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration
H8	1.25	t	7.1	3H
H7	4.12	q	7.1	2H
H4a	1.14	d	7.0	3H
H4	2.43	m	-	1H
H3	1.39	m	-	2H
H2	1.64	m	-	2H
H1	0.91	t	7.3	3H

Table 2: ^{13}C NMR Data for Ethyl **2-methylpentanoate** in CDCl_3

Atom Assignment	Chemical Shift (δ) ppm
C5	176.5
C7	60.1
C4	41.5
C3	34.5
C2	20.0
C4a	17.0
C8	14.2
C1	14.0

Experimental Protocols

Sample Preparation

- Sample Weighing: Accurately weigh approximately 10-20 mg of pure ethyl **2-methylpentanoate** into a clean, dry vial.
- Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
- Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. To remove any particulate matter, a small plug of cotton or glass wool can be placed in the pipette.
- Capping: Securely cap the NMR tube.

NMR Data Acquisition

The ^1H and ^{13}C NMR spectra were acquired on a 400 MHz NMR spectrometer.

- ^1H NMR Spectroscopy:

- Pulse Program: A standard single-pulse sequence (e.g., zg30).
- Spectrometer Frequency: 400 MHz.
- Spectral Width: 16 ppm.
- Acquisition Time: 4 seconds.
- Relaxation Delay: 1 second.
- Number of Scans: 8.
- Temperature: 298 K.

- ^{13}C NMR Spectroscopy:
 - Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).
 - Spectrometer Frequency: 100 MHz.
 - Spectral Width: 240 ppm.
 - Acquisition Time: 2 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 128.
 - Temperature: 298 K.

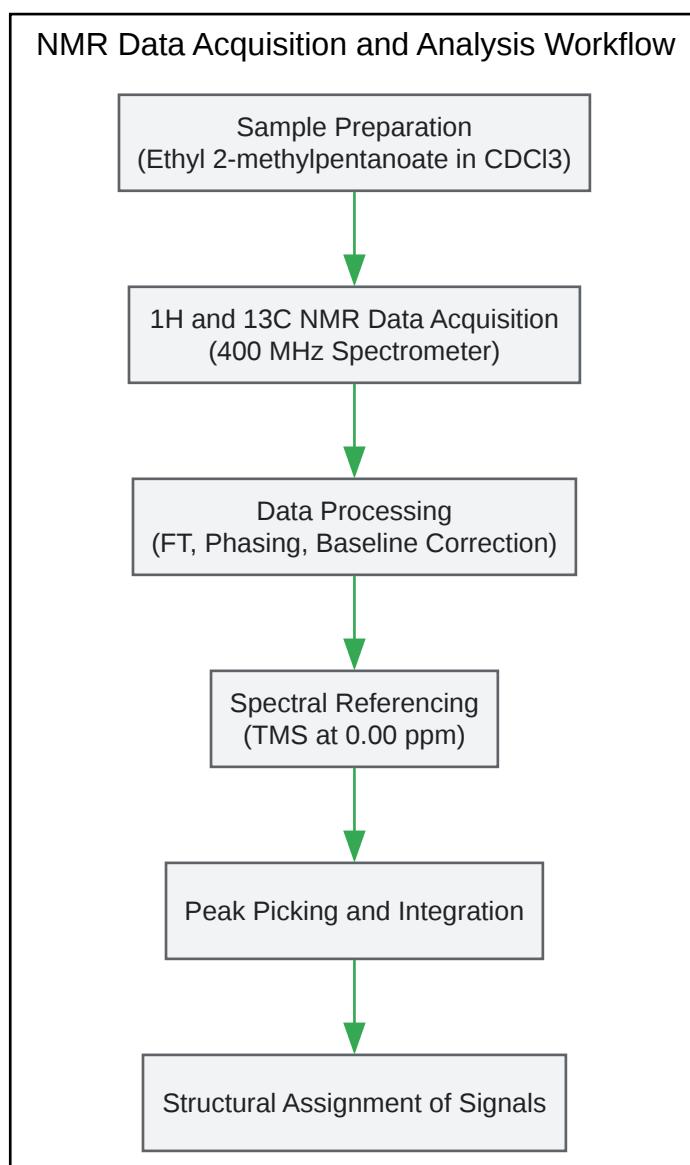
Data Processing

- Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phasing: Manually or automatically phase the resulting spectrum.
- Baseline Correction: Apply a baseline correction to ensure accurate integration.

- Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
- Peak Picking and Integration: Identify all significant peaks and, for the ^1H spectrum, integrate the peak areas.

Mandatory Visualization

NMR Analysis Workflow



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Caption: Workflow for NMR data acquisition and analysis.

Conclusion

This application note provides a comprehensive guide to the ^1H and ^{13}C NMR analysis of ethyl **2-methylpentanoate**. The provided data tables and experimental protocols offer a reliable reference for the structural verification and quality control of this compound. The clear and detailed assignments will be valuable for researchers and professionals working with this and structurally related molecules.

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